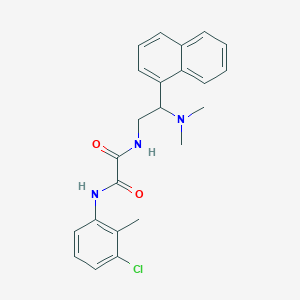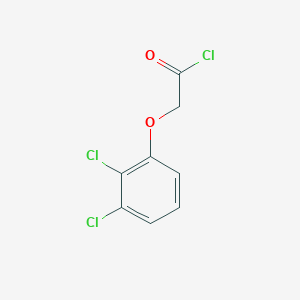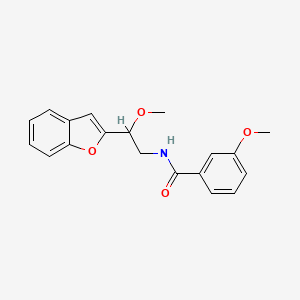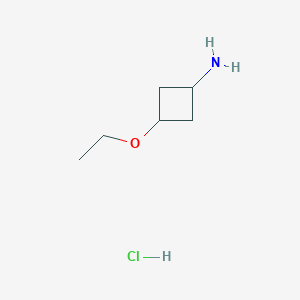
4-Chloro-2-(difluoromethyl)-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-2-(difluoromethyl)-6-methylpyrimidine” is a type of organic compound known as a halogenated pyrimidine. Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring . The presence of the chloro, difluoromethyl, and methyl groups suggests that this compound may have unique properties compared to other pyrimidines .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(difluoromethyl)-6-methylpyrimidine” would consist of a pyrimidine ring with a chlorine atom attached at the 4th position, a difluoromethyl group at the 2nd position, and a methyl group at the 6th position .Chemical Reactions Analysis
The chemical reactions of “4-Chloro-2-(difluoromethyl)-6-methylpyrimidine” would depend on the specific conditions and reagents used. Generally, halogenated pyrimidines can undergo reactions such as nucleophilic substitution, elimination, and addition .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-(difluoromethyl)-6-methylpyrimidine” would depend on factors such as its molecular structure and the presence of functional groups. For instance, the presence of halogen atoms could influence properties such as polarity, boiling point, and melting point .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
4-Chloro-2-(difluoromethyl)-6-methylpyrimidine serves as a significant intermediate in pharmaceutical synthesis. A study by Guo Lei-ming (2012) discusses the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate for anticancer drugs like dasatinib. This research highlights the synthesis process, exploring optimal conditions for creating these vital intermediates.
Role in Preparation of High Explosives and Medicinal Products
The compound finds applications in the preparation of high explosives and medicinal valued products. A study by R. Patil et al. (2008) details the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor in these fields. The research investigates process chemistry, understanding the role of various alcohols and reaction periods in synthesis.
Electrochemical Synthesis for Novel Compounds
Electrochemical methods are used to synthesize novel derivatives involving 4-chloro-2-(difluoromethyl)-6-methylpyrimidine. For instance, S. Sengmany et al. (2011) describe the preparation of 4-amino-6-arylpyrimidines through electrochemical reductive cross-coupling, highlighting the versatility of this compound in creating new molecular structures.
Antiviral Activity
Some derivatives of pyrimidines, which could be related to 4-chloro-2-(difluoromethyl)-6-methylpyrimidine, show promise in antiviral applications. The work by A. Holý et al. (2002) explores 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines and their inhibitory effect on herpes and retroviruses, indicating potential therapeutic uses.
Optical Properties and Sensing Applications
4-Chloro-2-(difluoromethyl)-6-methylpyrimidine derivatives also find applications in optical sensing. A study by C. Hadad et al. (2011) on 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines showcases their emission solvatochromism and potential as pH sensors, demonstrating the versatility of pyrimidine derivatives in sensing technologies.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “4-Chloro-2-(difluoromethyl)-6-methylpyrimidine” would depend on factors such as its physical and chemical properties, how it’s handled, and how it’s disposed of. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .
properties
IUPAC Name |
4-chloro-2-(difluoromethyl)-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c1-3-2-4(7)11-6(10-3)5(8)9/h2,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOHFLKTRKGDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethyl)-6-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2573017.png)

methanone](/img/structure/B2573019.png)
![N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2573020.png)


![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2573023.png)
![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2573024.png)


![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2573033.png)

